2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen atom within its structure. The compound is characterized by its rigid and three-dimensional framework, which makes it an interesting subject in synthetic organic chemistry and medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality adds to its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-8-azabicyclo[32One common method involves the use of organocatalysis, where a chiral organocatalyst facilitates the formation of the bicyclic structure with high enantioselectivity and diastereoselectivity . Another approach involves the use of a chiral diamine-Ni(OAc)2 complex to catalyze the cascade Michael-Henry reaction, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane may involve scalable synthetic routes such as ring-closing metathesis and enyne cycloisomerization. These methods allow for the efficient construction of the bicyclic framework on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
2-(Boc-amino)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
8-(Boc-amino)-3-azabicyclo[3.2.1]octane: This compound is structurally similar but differs in the position of the Boc-protected amino group.
2-Azanorbornane: Another bicyclic compound with a nitrogen atom, used in similar applications.
Bicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic framework and are used in various synthetic and biological applications.
Uniqueness
2-(Boc-amino)-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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